N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
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Overview
Description
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a butyl group and a thiolane ring, which is further oxidized to a sulfone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with butylamine to form N-butyl-3-methylbenzamide.
Introduction of the Thiolane Ring: The next step involves the reaction of the benzamide with a thiolane derivative, such as 3-chlorothiolane, under basic conditions to form the thiolane-substituted benzamide.
Oxidation to Sulfone: The final step involves the oxidation of the thiolane ring to a sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.
Reduction: The sulfone group can be reduced back to a thiolane or thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of thiolane or thiol derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted benzamides.
Scientific Research Applications
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfone group can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide
- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide
- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the thiolane sulfone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWLFJNEJWQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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